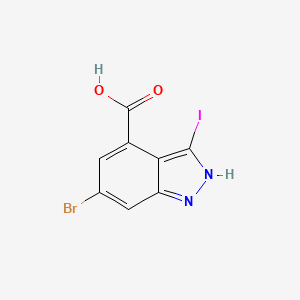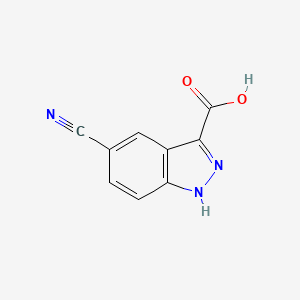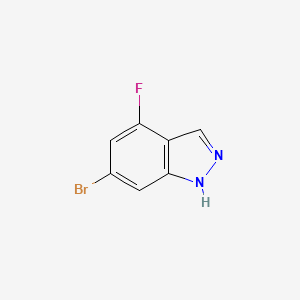
2-(Bromomethyl)-5-chloro-1,3-dinitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Bromomethyl)-5-chloro-1,3-dinitrobenzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a bromomethyl group, a chloro group, and two nitro groups attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-5-chloro-1,3-dinitrobenzene typically involves the bromination of 5-chloro-1,3-dinitrobenzene. This can be achieved by reacting 5-chloro-1,3-dinitrobenzene with bromine in the presence of a suitable catalyst, such as iron or aluminum bromide, under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at a temperature range of 0-5°C to ensure selective bromination at the methyl position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and improved yield. The use of automated systems and advanced monitoring techniques ensures the consistency and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Bromomethyl)-5-chloro-1,3-dinitrobenzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding substituted products.
Reduction Reactions: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants such as tin(II) chloride.
Oxidation Reactions: The bromomethyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in solvents like ethanol or dimethyl sulfoxide.
Reduction: Hydrogen gas with palladium on carbon catalyst, or tin(II) chloride in hydrochloric acid.
Oxidation: Potassium permanganate in aqueous solution, or chromium trioxide in acetic acid.
Major Products
Nucleophilic Substitution: Substituted benzene derivatives with various functional groups replacing the bromomethyl group.
Reduction: 2-(Aminomethyl)-5-chloro-1,3-dinitrobenzene or 2-(Aminomethyl)-5-chloro-1,3-diaminobenzene.
Oxidation: 2-(Carboxymethyl)-5-chloro-1,3-dinitrobenzene.
Applications De Recherche Scientifique
2-(Bromomethyl)-5-chloro-1,3-dinitrobenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Materials Science: It is used in the preparation of functionalized polymers and materials with specific properties.
Biological Studies: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.
Medicinal Chemistry: It is investigated for its potential use in the development of new drugs with antimicrobial or anticancer properties.
Mécanisme D'action
The mechanism of action of 2-(Bromomethyl)-5-chloro-1,3-dinitrobenzene involves its interaction with biological molecules through its reactive functional groups. The bromomethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, leading to inhibition of enzyme activity or disruption of cellular processes. The nitro groups can undergo redox reactions, generating reactive oxygen species that can induce oxidative stress in cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Bromomethyl)-1,3-dinitrobenzene
- 2-(Bromomethyl)-4-chloro-1,3-dinitrobenzene
- 2-(Bromomethyl)-5-fluoro-1,3-dinitrobenzene
Uniqueness
2-(Bromomethyl)-5-chloro-1,3-dinitrobenzene is unique due to the presence of both chloro and nitro groups, which confer distinct reactivity and properties. The combination of these functional groups allows for selective reactions and the formation of diverse derivatives, making it a valuable compound in synthetic chemistry and materials science.
Propriétés
IUPAC Name |
2-(bromomethyl)-5-chloro-1,3-dinitrobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClN2O4/c8-3-5-6(10(12)13)1-4(9)2-7(5)11(14)15/h1-2H,3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWHNWUYDZPRVTA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])CBr)[N+](=O)[O-])Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30646697 |
Source


|
| Record name | 2-(Bromomethyl)-5-chloro-1,3-dinitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30646697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.47 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000341-01-4 |
Source


|
| Record name | 2-(Bromomethyl)-5-chloro-1,3-dinitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30646697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














